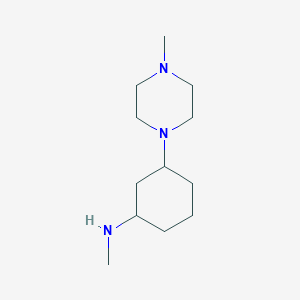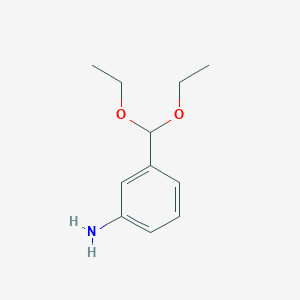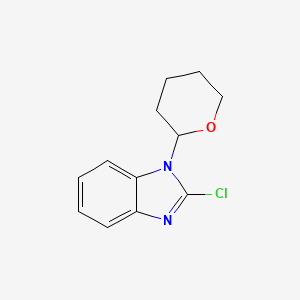
2-(4-cyano-3-methoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyano-3-methoxyphenyl)acetic acid is an organic compound with the molecular formula C10H9NO3 It is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-cyano-3-methoxyphenyl)acetic acid typically involves the cyanoacetylation of appropriate precursors. One common method includes the reaction of 4-cyano-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Another approach involves the use of 4-cyano-3-methoxyphenylacetonitrile, which is hydrolyzed under acidic conditions to form the acetic acid derivative .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-cyano-3-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
2-(4-cyano-3-methoxyphenyl)acetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-cyano-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The methoxy group can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways, leading to the observed effects .
Comparación Con Compuestos Similares
4-Methoxyphenylacetic acid: Similar structure but lacks the cyano group, leading to different chemical and biological properties.
3-Methoxyphenylacetic acid: Similar structure but with the methoxy group in a different position, affecting its reactivity and applications.
4-Cyano-3-methoxybenzaldehyde: Precursor in the synthesis of 2-(4-cyano-3-methoxyphenyl)acetic acid, with different functional groups influencing its reactivity.
Propiedades
Fórmula molecular |
C10H9NO3 |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
2-(4-cyano-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H9NO3/c1-14-9-4-7(5-10(12)13)2-3-8(9)6-11/h2-4H,5H2,1H3,(H,12,13) |
Clave InChI |
OHQLEJOBMKQSLN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC(=O)O)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dioxolane, 4-[(2,4-dinitrophenoxy)methyl]-2,2-dimethyl-](/img/structure/B8571428.png)
![N-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-N-methylamine](/img/structure/B8571439.png)






![Acetic acid, [(1-thioxoethyl)thio]-, ethyl ester](/img/structure/B8571506.png)
![3-(1H-Imidazo[4,5-b]pyridin-2-yl)-5-methoxyphenol](/img/structure/B8571516.png)


